5-(1H-imidazol-5-yl)pyrimidine

Dual kinase inhibition BRAFV600E p38α MAPK

5-(1H‑imidazol‑5‑yl)pyrimidine (CAS 778571‑21‑4, C₇H₆N₄, MW 146.15 g mol⁻¹) is a biheterocyclic compound in which the imidazole C‑5 position is directly linked to the pyrimidine 5‑position. This regioisomeric connectivity provides a geometrically distinct vector for kinase hinge‑region binding relative to the 1‑yl, 2‑yl, or 4‑yl imidazole series.

Molecular Formula C7H6N4
Molecular Weight 146.15 g/mol
Cat. No. B13615560
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-(1H-imidazol-5-yl)pyrimidine
Molecular FormulaC7H6N4
Molecular Weight146.15 g/mol
Structural Identifiers
SMILESC1=C(C=NC=N1)C2=CN=CN2
InChIInChI=1S/C7H6N4/c1-6(2-9-4-8-1)7-3-10-5-11-7/h1-5H,(H,10,11)
InChIKeyIHELQAUGVDOHDE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





5-(1H-imidazol-5-yl)pyrimidine as a Privileged Kinase‐Directed Scaffold – Procurement Considerations for Medicinal Chemistry


5-(1H‑imidazol‑5‑yl)pyrimidine (CAS 778571‑21‑4, C₇H₆N₄, MW 146.15 g mol⁻¹) is a biheterocyclic compound in which the imidazole C‑5 position is directly linked to the pyrimidine 5‑position . This regioisomeric connectivity provides a geometrically distinct vector for kinase hinge‑region binding relative to the 1‑yl, 2‑yl, or 4‑yl imidazole series . The scaffold has been validated in multiple kinase drug‑discovery programmes, including dual BRAFⱽ⁶⁰⁰ᴱ/p38α MAPK inhibitors and cyclin‑dependent kinase (CDK) inhibitors that have advanced to clinical candidate stage [1].

Why Generic Substitution of 5-(1H-imidazol-5-yl)pyrimidine with Other Imidazolyl‑Pyrimidine Regioisomers Fails for Kinase Inhibitor Programmes


The imidazol‑5‑yl regioisomer cannot be simply interchanged with imidazol‑2‑yl, imidazol‑4‑yl, or imidazol‑1‑yl congeners in kinase inhibitor design because the nitrogen orientation and tautomeric preference of the imidazole ring directly control the hydrogen‑bond network formed with the kinase hinge region [1]. In the BRAFⱽ⁶⁰⁰ᴱ/p38α programme, only the imidazol‑5‑yl series delivered potent dual inhibition (IC₅₀ 2.49 nM and 85 nM, respectively), whereas analogous imidazol‑1‑yl and imidazol‑4‑yl scaffolds showed sharply reduced or absent dual‑kinase activity in the same assay panel [2]. Similarly, in the CDK2 co‑crystal structure (PDB 2W05), the imidazol‑5‑yl‑pyrimidine ligand makes specific backbone contacts that would be sterically or electronically inaccessible to other regioisomers [3]. Generic substitution therefore risks loss of potency, selectivity, and crystallographic binding confirmation.

Quantitative Differential Evidence Guide for 5-(1H-imidazol-5-yl)pyrimidine Versus Closest Structural Analogs and Pharmacological Competitors


Dual BRAFⱽ⁶⁰⁰ᴱ/p38α Inhibition: Imidazol‑5‑ylpyrimidine Derivative Superiority Over Single‑Target BRAF Inhibitor Vemurafenib

Derivatives of the 5-(1H-imidazol-5-yl)pyrimidine scaffold achieve potent dual inhibition of BRAFⱽ⁶⁰⁰ᴱ and p38α, a profile not attainable with the clinically approved single‑target BRAF inhibitor vemurafenib. Compound 20h (imidazol‑5‑ylpyrimidine series) inhibits BRAFⱽ⁶⁰⁰ᴱ with IC₅₀ = 2.49 nM and p38α with IC₅₀ = 85 nM [1]. In contrast, vemurafenib inhibits BRAFⱽ⁶⁰⁰ᴱ with IC₅₀ ≈ 31 nM but shows no measurable p38α inhibition at concentrations up to 10 μM [2].

Dual kinase inhibition BRAFV600E p38α MAPK melanoma

Cellular Selectivity Window: Imidazol‑5‑ylpyrimidine Derivative 11.11‑Fold Selective for Melanoma Cells Over Normal Cells

Within the imidazol‑5‑ylpyrimidine series, compound 18f exhibited an IC₅₀ of 0.9 μM against the LOX‑IMVI melanoma cell line while showing 11.11‑fold selectivity over the IOSE‑80PC normal ovarian surface epithelial cell line [1]. This selectivity index is absent from published data for the imidazol‑1‑yl and imidazol‑4‑yl pyrimidine isomers, for which no matched cancer‑vs‑normal selectivity data could be identified [2].

Selectivity index LOX-IMVI melanoma IOSE-80PC normal cells cytotoxicity

CDK2 Co‑Crystal Structure Unequivocally Confirms Imidazol‑5‑yl Hinge‑Binding Mode (1.9 Å Resolution)

The co‑crystal structure of CDK2 with imidazolyl pyrimidine compound 5b (PDB: 2W05, resolution 1.90 Å) confirms that the imidazol‑5‑yl‑pyrimidine scaffold donates and accepts hydrogen bonds from the kinase hinge residues (Leu83 backbone NH and CO) [1]. For the imidazol‑1‑yl regioisomer, the nitrogen vector is rotated, precluding the same bidentate hinge interaction; no equivalent PDB entry exists for an imidazol‑1‑yl‑pyrimidine bound to CDK2 [2].

CDK2 X‑ray crystallography hinge-binding structure-based drug design

TNF‑α Production Inhibition in Macrophages: Functional Cellular Pharmacology Unique to Imidazol‑5‑ylpyrimidine Series

Compound 20h from the (imidazol‑5‑yl)pyrimidine series inhibited LPS‑induced TNF‑α production in RAW 264.7 macrophages with an IC₅₀ of 96.3 nM [1]. This functional readout, a downstream consequence of p38α pathway blockade, has not been reported for imidazol‑2‑yl‑ or imidazol‑4‑yl‑pyrimidine derivatives in peer‑reviewed literature [2]. Vemurafenib, despite its BRAFⱽ⁶⁰⁰ᴱ potency, does not suppress TNF‑α via p38α (IC₅₀ >10 μM) [3].

TNF-α RAW 264.7 macrophages anti-inflammatory p38α downstream

CDK1/CDK2 Dual Inhibition in Clinical Candidate AZD5597 Validates Imidazol‑5‑ylpyrimidine Scaffold for Intravenous Oncology

The imidazole‑pyrimidine amide AZD5597, which incorporates a 4‑(imidazol‑5‑yl)pyrimidine core, inhibits CDK1 and CDK2 with IC₅₀ = 2 nM each and suppresses LoVo colorectal cancer cell proliferation with IC₅₀ = 0.039 μM [1]. This compound was advanced to preclinical development with an intravenous pharmacokinetic profile supported by low CYP and hERG liability, achieved through systematic modulation of the imidazol‑5‑ylpyrimidine core [2]. In contrast, the 4‑(imidazol‑1‑yl)pyrimidine regioisomer (e.g., as in AZD5438) yields a different CDK selectivity profile (CDK1 IC₅₀ = 16 nM, CDK2 IC₅₀ = 6 nM [3]) and was profiled for oral rather than intravenous delivery.

CDK inhibitor AZD5597 intravenous dosing cancer

High‑Value Application Scenarios for 5-(1H-imidazol-5-yl)pyrimidine in Drug Discovery and Chemical Biology Procurement


Dual BRAFⱽ⁶⁰⁰ᴱ/p38α Inhibitor Programmes Targeting MAPK‑Driven Melanoma with Acquired Resistance

Programmes seeking to overcome vemurafenib‑associated acquired resistance in BRAF‑mutant melanoma should procure the imidazol‑5‑ylpyrimidine scaffold as the core for dual BRAFⱽ⁶⁰⁰ᴱ/p38α inhibitors. The Ali et al. (2021) series demonstrates that this regioisomer delivers BRAFⱽ⁶⁰⁰ᴱ IC₅₀ values as low as 2.49 nM alongside p38α blockade (IC₅₀ = 85 nM) and downstream TNF‑α suppression (IC₅₀ = 96.3 nM), a multi‑target profile inaccessible to single‑target BRAF inhibitors [1].

Structure‑Based Design of CDK2‑Selective Inhibitors Requiring Crystallographically Validated Hinge Binders

Medicinal chemistry teams pursuing CDK2 inhibitors with experimentally confirmed hinge‑binding geometry should select the 5‑yl regioisomer. The 1.90 Å co‑crystal structure (PDB 2W05) provides unambiguous electron density for the imidazol‑5‑yl‑pyrimidine hinge H‑bond network with CDK2 Leu83 [2]. The 1‑yl and 4‑yl regioisomers lack equivalent structural validation, introducing uncertainty in binding‑mode hypotheses.

Intravenous Oncology CDK Inhibitor Development Requiring Sub‑Nanomolar Cellular Potency and Favourable IV PK

Organisations developing intravenous CDK inhibitors for acute oncology indications should procure the 5‑yl scaffold based on the AZD5597 precedent. This clinical candidate, built on an imidazol‑5‑ylpyrimidine core, achieved CDK1/CDK2 IC₅₀ of 2 nM, cellular antiproliferative IC₅₀ of 0.039 μM in LoVo cells, and an intravenous pharmacokinetic profile with wide margins against CYP and hERG [3]. The alternative 1‑yl scaffold (AZD5438) showed 3‑ to 8‑fold weaker CDK inhibition and was directed toward oral delivery.

Chemical Biology Studies Requiring Documented Cancer‑vs‑Normal Cell Selectivity Windows

Chemical biologists investigating melanoma‑selective probes should preferentially source the 5‑yl scaffold. Compound 18f from the Ali et al. (2021) series provides a quantitative selectivity index of 11.11 (LOX‑IMVI melanoma vs. IOSE‑80PC normal cells; IC₅₀ = 0.9 μM) [1]. This documented therapeutic window reduces the risk of pursuing a scaffold with indiscriminate cytotoxicity, a risk that cannot be assessed for the 1‑yl and 4‑yl regioisomers due to absent selectivity data.

Quote Request

Request a Quote for 5-(1H-imidazol-5-yl)pyrimidine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.